molecular formula C8H12N2O4S2 B12314519 N1,N1-dimethylbenzene-1,4-disulfonamide

N1,N1-dimethylbenzene-1,4-disulfonamide

Cat. No.: B12314519
M. Wt: 264.3 g/mol
InChI Key: YQVXYYCWEPCDTF-UHFFFAOYSA-N
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Properties

Molecular Formula

C8H12N2O4S2

Molecular Weight

264.3 g/mol

IUPAC Name

4-N,4-N-dimethylbenzene-1,4-disulfonamide

InChI

InChI=1S/C8H12N2O4S2/c1-10(2)16(13,14)8-5-3-7(4-6-8)15(9,11)12/h3-6H,1-2H3,(H2,9,11,12)

InChI Key

YQVXYYCWEPCDTF-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Scientific Research Applications

Chemical Applications

Organic Synthesis
N1,N1-dimethylbenzene-1,4-disulfonamide serves as a critical reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be utilized to synthesize more complex molecules, making it a valuable building block for chemists.

Reactivity
The compound can undergo:

  • Oxidation : Converts sulfonamide groups into sulfonic acids.
  • Reduction : Reduces sulfonamide groups to amines.
  • Substitution : Substitutes sulfonamide groups with other functional groups such as halogens or alkyl groups.

Biological Applications

Antimicrobial and Anticancer Properties
Recent studies have demonstrated that N1,N1-dimethylbenzene-1,4-disulfonamide exhibits significant antimicrobial and anticancer activities. It has been investigated for its role as an inhibitor of specific enzymes that are overexpressed in cancer cells, particularly targeting the glyoxalase system which protects cells from cytotoxic metabolites .

Enzyme Inhibition Studies
Research indicates that sulfonamides can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases like Alzheimer’s disease. The inhibition of these enzymes can lead to potential therapeutic applications against cognitive decline .

Medical Applications

Drug Development
N1,N1-dimethylbenzene-1,4-disulfonamide is explored in drug development, particularly as a component in pharmaceuticals targeting inflammatory diseases. Its ability to modulate the bradykinin receptor system shows promise for treating conditions like asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders .

Industrial Applications

Dyes and Pigments Production
In industrial settings, N1,N1-dimethylbenzene-1,4-disulfonamide is used in the synthesis of dyes and pigments. Its chemical properties allow it to act as a precursor in creating vibrant colors used in textiles and plastics.

Case Studies

Study/Reference Focus Area Findings
Kolvari et al. (2020)Enzyme InhibitionDemonstrated that sulfonamides can effectively inhibit glyoxalase I, suggesting potential for cancer therapy .
Abbasi et al. (2014)Neurodegenerative DiseasesIdentified that certain sulfonamide derivatives exhibit significant inhibitory effects on acetylcholinesterase activity .
Dovepress Study (2022)Drug DesignDeveloped novel sulfonamide derivatives with enhanced anticancer activity through structural modifications .

Biological Activity

N1,N1-Dimethylbenzene-1,4-disulfonamide, also known as N,N-dimethyl-p-phenylenediamine sulfonamide, is a compound that has garnered attention in biological and pharmaceutical research due to its potential applications in various therapeutic areas. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in different models, and relevant case studies.

  • Chemical Formula : C8H12N2O4S2
  • Molecular Weight : 232.32 g/mol
  • CAS Number : 99-98-9
  • IUPAC Name : N1,N1-Dimethylbenzene-1,4-disulfonamide

N1,N1-Dimethylbenzene-1,4-disulfonamide primarily functions as an inhibitor of various enzymes and biological pathways. Its sulfonamide group is known to interact with amino acid residues in active sites of target proteins, thereby modulating enzymatic activity. This compound has been studied for its effects on:

  • Oxidative Phosphorylation : Recent studies have identified benzene-1,4-disulfonamides as potent inhibitors of oxidative phosphorylation (OXPHOS), specifically targeting Complex I of the mitochondrial respiratory chain. This inhibition can lead to apoptosis in cancer cells that rely heavily on aerobic respiration for survival .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of carboxylesterases, which are involved in drug metabolism. Inhibiting these enzymes can enhance the efficacy of certain chemotherapeutic agents by altering their metabolic pathways .

Anticancer Activity

N1,N1-Dimethylbenzene-1,4-disulfonamide has been evaluated for its anticancer properties in various preclinical studies:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the modulation of mitochondrial function and reactive oxygen species (ROS) production .
  • In vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls. These studies suggest that N1,N1-dimethylbenzene-1,4-disulfonamide could be a candidate for further development as an anticancer agent.

Case Studies

A notable case study involved the use of N1,N1-dimethylbenzene-1,4-disulfonamide in combination with established chemotherapeutics. Researchers observed enhanced antitumor activity when used alongside doxorubicin in a mouse model of breast cancer. The combination therapy not only improved overall survival rates but also reduced the side effects typically associated with high doses of chemotherapy .

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological aspects:

  • Safety Studies : Preliminary toxicity assessments indicate that N1,N1-dimethylbenzene-1,4-disulfonamide has a moderate safety profile. However, further studies are required to fully understand its long-term effects and potential for toxicity in humans .

Summary Table of Biological Activity

Activity Effect Model Reference
AnticancerInduces apoptosisIn vitro (breast/colon cancer)
Enzyme InhibitionInhibits carboxylesterasesIn vitro
Combination TherapyEnhanced efficacy with doxorubicinIn vivo (mouse model)
Toxicity AssessmentModerate safety profilePreclinical

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